molecular formula C12H14F3N3O2 B13180598 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate CAS No. 1221723-70-1

2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate

Cat. No.: B13180598
CAS No.: 1221723-70-1
M. Wt: 289.25 g/mol
InChI Key: JTTIVCJJQWNFKZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is a synthetic compound used primarily in scientific research. It is characterized by the presence of a trifluoroethyl group, a pyrrolidine ring, and a pyridine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate typically involves the reaction of 6-(pyrrolidin-1-yl)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The pyrrolidine and pyridine rings contribute to the binding affinity and specificity of the compound for its targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
  • 2,2,2-Trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate
  • 2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-2-yl]carbamate

Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate exhibits unique properties such as higher stability and enhanced binding affinity due to the specific positioning of the trifluoroethyl group and the pyrrolidine ring. These features make it a valuable compound in various research applications .

Properties

CAS No.

1221723-70-1

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(6-pyrrolidin-1-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)8-20-11(19)17-9-3-4-10(16-7-9)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2,(H,17,19)

InChI Key

JTTIVCJJQWNFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)OCC(F)(F)F

Origin of Product

United States

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